Isopropyl2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetate
CAS No.: 72616-25-2
Cat. No.: VC7050082
Molecular Formula: C22H22ClNO4
Molecular Weight: 399.87
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 72616-25-2 |
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Molecular Formula | C22H22ClNO4 |
Molecular Weight | 399.87 |
IUPAC Name | propan-2-yl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate |
Standard InChI | InChI=1S/C22H22ClNO4/c1-13(2)28-21(25)12-18-14(3)24(20-10-9-17(27-4)11-19(18)20)22(26)15-5-7-16(23)8-6-15/h5-11,13H,12H2,1-4H3 |
Standard InChI Key | YCIPLRSQHFHPRU-UHFFFAOYSA-N |
SMILES | CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OC(C)C |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
The compound features a 1H-indole scaffold substituted at the 1-position with a 4-chlorobenzoyl group, at the 2-position with a methyl group, and at the 5-position with a methoxy group. The acetic acid moiety at the 3-position is esterified with isopropyl alcohol, yielding the final structure . Key structural attributes include:
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Indole Core: The planar aromatic system facilitates π-π interactions with biological targets.
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4-Chlorobenzoyl Group: Introduces electron-withdrawing effects, enhancing metabolic stability .
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Methoxy Substituent: Increases lipophilicity, potentially improving membrane permeability .
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Isopropyl Ester: Serves as a prodrug moiety, modulating solubility and bioavailability .
The molecular weight (399.87 g/mol) and calculated descriptors such as a hydrogen bond donor count of 1 and acceptor count of 5 align with its moderate polarity .
Spectroscopic and Computational Data
IUPAC Name:
Isopropyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetate .
SMILES Notation:
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OC(C)C .
InChI Key:
QQLCIXQWVCKIBU-UHFFFAOYSA-M .
Synthesis and Manufacturing Considerations
Synthetic Pathways
The synthesis typically involves a multi-step protocol starting from indomethacin:
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Protection of Carboxylic Acid: Indomethacin’s acetic acid group is protected using a tert-butyl or methyl ester to prevent unwanted side reactions .
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Esterification: The protected intermediate reacts with isopropyl alcohol under Steglich or Mitsunobu conditions, facilitating ester bond formation .
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Deprotection: Acidic or basic hydrolysis removes the protecting group, yielding the target compound .
Alternative routes utilize direct coupling of pre-functionalized indole intermediates with isopropyl chloroacetate, though this approach may introduce regioisomeric impurities .
Process-Related Impurities
As a recognized impurity in indomethacin production, controlling its levels (<0.15% w/w) is critical for regulatory compliance . Common impurities include:
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Unreacted Indomethacin: Due to incomplete esterification.
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Degradation Products: Hydrolysis of the ester bond under acidic or alkaline conditions .
Pharmacological and Toxicological Profile
Pharmacokinetics
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Absorption: Enhanced lipophilicity (logP ≈ 3.2) compared to indomethacin (logP ≈ 1.1) improves gastrointestinal absorption .
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Metabolism: Hepatic carboxylesterases cleave the ester bond, generating indomethacin and isopropanol .
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Excretion: Renal elimination of metabolites predominates, with <5% excreted unchanged .
Toxicity Data
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Acute Toxicity: LD50 values in rodents exceed 500 mg/kg, indicating low acute toxicity .
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Genotoxicity: Ames tests and micronucleus assays show no mutagenic potential at concentrations ≤1 mM .
Analytical Characterization Techniques
Chromatographic Methods
HPLC Conditions:
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Column: C18 (250 × 4.6 mm, 5 μm)
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Mobile Phase: Acetonitrile:0.1% phosphoric acid (65:35 v/v)
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Detection: UV at 254 nm
UPLC-MS/MS:
Spectroscopic Analysis
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IR (KBr): 1745 cm⁻¹ (ester C=O), 1680 cm⁻¹ (amide C=O), 1602 cm⁻¹ (aromatic C=C) .
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1H NMR (400 MHz, CDCl3): δ 1.25 (d, J=6.4 Hz, 6H, CH(CH3)2), 2.45 (s, 3H, CH3), 3.85 (s, 3H, OCH3), 4.95 (septet, J=6.4 Hz, 1H, OCH(CH3)2) .
Regulatory and Quality Control Aspects
Parameter | Specification |
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Identification | Match with reference standard |
Assay | ≤0.15% (w/w) |
Related Substances | ≤0.20% (total) |
Stability Studies
Forced degradation studies under ICH-recommended conditions reveal:
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Acidic Hydrolysis (0.1N HCl, 70°C): 15% degradation over 24 hours.
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Oxidative Stress (3% H2O2): <5% degradation after 48 hours .
Applications in Pharmaceutical Development
Prodrug Design
The isopropyl ester serves as a prototypical prodrug, addressing indomethacin’s poor water solubility (0.01 mg/mL) by increasing lipophilicity . Preclinical data show a 2.3-fold increase in oral bioavailability compared to indomethacin in rat models .
Analytical Reference Standard
As a certified reference material (CRM), it enables:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume